N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring and a pyrrolidine ring . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Similarly, the pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyrrolidine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activity
Thiazole compounds have shown antimicrobial and antifungal properties . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This could make them useful in the development of new antiviral drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests their potential use in cancer therapy .
Neuroprotective Activity
Thiazole derivatives have been reported to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.
Second Harmonic Generation (SHG) Properties
Some thiazole compounds have been found to exhibit Second Harmonic Generation (SHG) properties . SHG is a nonlinear optical process, and materials with SHG properties are used in the field of optoelectronics.
PI3Kα/HDAC6 Targeting for Cancer Therapy
A new series of (S)- N1 - (thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 has been discovered . PI3K and HDAC have been considered as promising targets for cancer therapy.
Future Directions
The future directions for research on this compound could include determining its exact synthesis process, exploring its specific biological activities and mechanism of action, and investigating its physical and chemical properties. Additionally, research could be conducted to determine the safety and hazards associated with this compound. This compound could potentially be used in the development of new drugs and biologically active agents .
Mechanism of Action
Target of action
Thiazoles and pyrrolidines are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazoles and pyrrolidines also depends on their specific structure and functional groups. For example, some thiazoles act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazoles and pyrrolidines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and pyrrolidines can vary widely depending on their specific structure and functional groups. Some general characteristics of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and pyrrolidines can include anti-inflammatory effects, antimicrobial effects, antiviral effects, and cytotoxic effects, among others .
Action environment
The action, efficacy, and stability of thiazoles and pyrrolidines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(10-3-4-12-13(8-10)19-23-18-12)17-9-11-2-1-6-20(11)15-16-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHDOMMUNTSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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